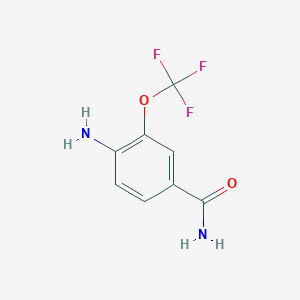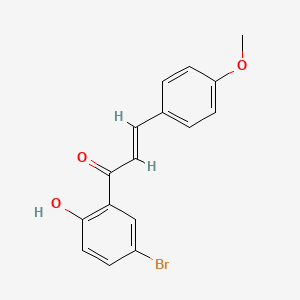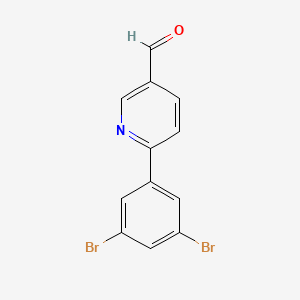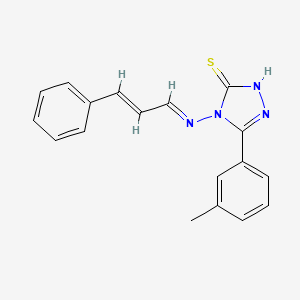
2(4-CL-3,5-DI-ME-Phenoxy)N'-(1-(4(1H-tetraazol-1-YL)PH)ethylidene)acetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2(4-CL-3,5-DI-ME-Phenoxy)N’-(1-(4(1H-tetraazol-1-YL)PH)ethylidene)acetohydrazide is a complex organic compound with the molecular formula C19H19ClN6O2 and a molecular weight of 398.855 This compound is known for its unique structure, which includes a phenoxy group, a tetraazole ring, and an acetohydrazide moiety
Vorbereitungsmethoden
The synthesis of 2(4-CL-3,5-DI-ME-Phenoxy)N’-(1-(4(1H-tetraazol-1-YL)PH)ethylidene)acetohydrazide involves multiple steps. One common synthetic route includes the reaction of 4-chloro-3,5-dimethylphenol with an appropriate hydrazide derivative under controlled conditions. The reaction typically requires a solvent such as ethanol or methanol and may involve the use of catalysts to enhance the reaction rate
Analyse Chemischer Reaktionen
2(4-CL-3,5-DI-ME-Phenoxy)N’-(1-(4(1H-tetraazol-1-YL)PH)ethylidene)acetohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Wissenschaftliche Forschungsanwendungen
2(4-CL-3,5-DI-ME-Phenoxy)N’-(1-(4(1H-tetraazol-1-YL)PH)ethylidene)acetohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and mechanisms.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Wirkmechanismus
The mechanism of action of 2(4-CL-3,5-DI-ME-Phenoxy)N’-(1-(4(1H-tetraazol-1-YL)PH)ethylidene)acetohydrazide is not fully understood. its structure suggests that it may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, or other non-covalent interactions. These interactions could modulate the activity of the target molecules, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
2(4-CL-3,5-DI-ME-Phenoxy)N’-(1-(4(1H-tetraazol-1-YL)PH)ethylidene)acetohydrazide can be compared with similar compounds such as:
2,4-Dichlorophenoxyacetic acid: A systemic herbicide with a similar phenoxy structure but different functional groups and applications.
2((2,4-DI-CL-PHENOXY)ME)N’-(1-(3-(1H-TETRAAZOL-1-YL)PH)ETHYLIDENE)BENZOHYDRAZIDE: A compound with a similar core structure but different substituents, leading to variations in chemical properties and applications.
The uniqueness of 2(4-CL-3,5-DI-ME-Phenoxy)N’-(1-(4(1H-tetraazol-1-YL)PH)ethylidene)acetohydrazide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
478252-36-7 |
|---|---|
Molekularformel |
C19H19ClN6O2 |
Molekulargewicht |
398.8 g/mol |
IUPAC-Name |
2-(4-chloro-3,5-dimethylphenoxy)-N-[(E)-1-[4-(tetrazol-1-yl)phenyl]ethylideneamino]acetamide |
InChI |
InChI=1S/C19H19ClN6O2/c1-12-8-17(9-13(2)19(12)20)28-10-18(27)23-22-14(3)15-4-6-16(7-5-15)26-11-21-24-25-26/h4-9,11H,10H2,1-3H3,(H,23,27)/b22-14+ |
InChI-Schlüssel |
ODOKIFXJQNSKCJ-HYARGMPZSA-N |
Isomerische SMILES |
CC1=CC(=CC(=C1Cl)C)OCC(=O)N/N=C(\C)/C2=CC=C(C=C2)N3C=NN=N3 |
Kanonische SMILES |
CC1=CC(=CC(=C1Cl)C)OCC(=O)NN=C(C)C2=CC=C(C=C2)N3C=NN=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'~1~,N'~8~-bis[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]octanedihydrazide](/img/structure/B12049488.png)

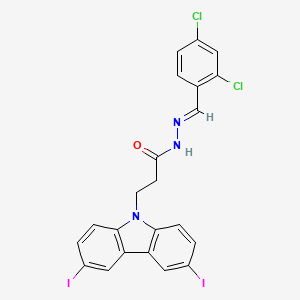



![Ethyl 7-methyl-3-oxo-5-phenyl-2-((1-phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)methylene)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12049526.png)
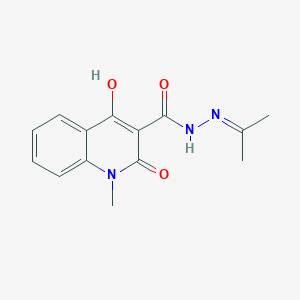
![N'-[(1E,2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]-3-(9H-carbazol-9-yl)propanehydrazide](/img/structure/B12049529.png)
